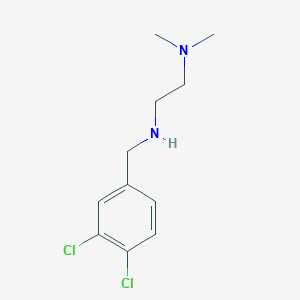

N'-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .Molecular Structure Analysis

The molecular structure of similar compounds like “N-(3,4-Dichlorobenzyl)-2-(4-thiomorpholinyl)ethanamine” has been analyzed . The molecular formula of “N-(3,4-Dichlorobenzyl)ethanamine” is reported as C9H11Cl2N .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-(3,4-Dichlorobenzyl)ethanamine” has a linear formula of C9H11Cl2N . Another compound, “3,5-Dichloro-N-(2-chlorophenyl)benzamide”, has a melting point of 195–197 °C .Aplicaciones Científicas De Investigación

Mass Spectrometry Studies

N'-(3,4-dichlorobenzyl)-N,N-dimethylethane-1,2-diamine has been investigated in the context of mass spectrometry. Specifically, studies have focused on intramolecular methyl migration in compounds like N,N'-dimethylethane-1,2-diamine using tandem mass spectrometry and density function theory. These studies provide insights into the high-energy mechanisms involved in such migrations (Zhang, Yao, & Guo, 2008).

Complex Formation and Catalysis

The compound plays a role in the formation of metal complexes and has potential applications in catalysis. Synthesis routes have been developed to study iron and manganese complexes using derivatives of N,N'-dimethylethane-1,2-diamine as ligands, particularly for enantioselective epoxidation (Guillemot, Neuburger, & Pfaltz, 2007).

Coordination Chemistry and Magnetic Properties

The coordination chemistry of N,N'-dimethylethane-1,2-diamine and its derivatives has been extensively studied, particularly in the context of heterometallic Cu(II)/Cr(III) complexes. These studies reveal interesting aspects of the molecular structure, hydrogen bonding, and magnetic properties of such complexes (Nikitina et al., 2009).

Spectroscopic Studies

Research on N,N'-dimethylethane-1,2-diamine includes spectroscopic studies of transition metal nitrite complexes. These studies involve structural variations and their influence on electronic and infrared spectra, contributing to the understanding of the steric requirements of amine substituents (Finney et al., 1981).

Chalcogenide Colloidal Stabilizers

Compounds derived from reactions involving N,N'-dimethylethane-1,2-diamine have been studied for their ability to stabilize chalcogenide colloids in aqueous media, showcasing their potential as colloidal stabilizers (Bazhin et al., 2013).

Polymer Synthesis and Properties

The role of N,N'-dimethylethane-1,2-diamine in polymer science is notable. Its derivatives are utilized in the synthesis of various polymers with specific properties, such as thermal stability and fluorescence characteristics. This contributes to the development of materials with potential applications in electronics and optics (Hamciuc et al., 2015).

Chemical Synthesis and Reactions

The compound is used in various chemical syntheses and reactions, such as the formation of heterocycles and the study of reaction kinetics with other compounds. These studies provide valuable insights into the behavior and reactivity of N,N'-dimethylethane-1,2-diamine in different chemical contexts (Ibata, Zou, & Demura, 1995).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2N2/c1-15(2)6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSHFAAKOUWIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzyloxy)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B499139.png)

![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499140.png)

![2-{4-[(2-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide](/img/structure/B499142.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(2-ethoxybenzyl)-4H-1,2,4-triazol-4-amine](/img/structure/B499143.png)

![4-[(2,4-dichlorobenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B499144.png)

![4-[(2-chloro-6-fluorobenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B499145.png)

![3-[(2-chlorobenzyl)sulfanyl]-N-cinnamyl-4H-1,2,4-triazol-4-amine](/img/structure/B499146.png)

![3-methyl-N-(3-{[(5-methyl-2-thienyl)methyl]amino}phenyl)butanamide](/img/structure/B499147.png)

![N-{4-[(2-methoxybenzyl)amino]phenyl}pentanamide](/img/structure/B499148.png)

![N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-propyltetrazol-5-amine](/img/structure/B499151.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B499153.png)

![N-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine](/img/structure/B499157.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-tetrazol-5-amine](/img/structure/B499160.png)